An In-Depth Technical Guide to 2,5-Dichloropyridine 1-oxide (CAS No. 53976-62-8)
An In-Depth Technical Guide to 2,5-Dichloropyridine 1-oxide (CAS No. 53976-62-8)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2,5-Dichloropyridine 1-oxide is a halogenated pyridine derivative with the Chemical Abstracts Service (CAS) registry number 53976-62-8 . This guide provides a comprehensive overview of its chemical properties, synthesis, and analytical characterization. While specific applications in drug development are not extensively documented in publicly available literature, its structural motifs suggest potential as a key intermediate in the synthesis of complex pharmaceutical compounds. The introduction of the N-oxide functionality significantly alters the electronic properties and reactivity of the dichloropyridine scaffold, offering unique opportunities for synthetic diversification. This document serves as a foundational resource for researchers interested in utilizing this versatile chemical building block.
Compound Identification and Physicochemical Properties
2,5-Dichloropyridine 1-oxide is a distinct chemical entity from its precursor, 2,5-dichloropyridine. The addition of an oxygen atom to the nitrogen of the pyridine ring modifies its molecular formula, weight, and chemical characteristics.
| Property | Value | Source(s) |
| CAS Number | 53976-62-8 | |
| Molecular Formula | C₅H₃Cl₂NO | |
| Molecular Weight | 163.99 g/mol | |
| Appearance | White Solid | |
| Storage Temperature | 0-5°C |
Structural Representation:
Caption: Chemical structure of 2,5-Dichloropyridine 1-oxide.
Synthesis and Reaction Principles
The synthesis of 2,5-Dichloropyridine 1-oxide typically involves the direct oxidation of its precursor, 2,5-dichloropyridine. This transformation is a common method for activating pyridine rings, making them more susceptible to certain types of substitution reactions.
General Synthesis Pathway
The N-oxidation of pyridines is a well-established reaction in organic chemistry. Common oxidizing agents include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or a combination of hydrogen peroxide and a carboxylic acid like acetic acid.
Caption: General synthetic route to 2,5-Dichloropyridine 1-oxide.
Exemplary Laboratory-Scale Synthesis Protocol
This protocol is based on general procedures for the N-oxidation of pyridine derivatives and should be optimized for specific laboratory conditions.
Materials:
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2,5-Dichloropyridine
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meta-Chloroperoxybenzoic acid (m-CPBA) or 30% Hydrogen Peroxide and Glacial Acetic Acid
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Dichloromethane (DCM) or other suitable solvent
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Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate or sodium sulfate
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Standard laboratory glassware and magnetic stirrer
Procedure using m-CPBA:
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Dissolve 2,5-dichloropyridine in a suitable solvent such as dichloromethane in a round-bottom flask.
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Cool the solution in an ice bath to 0-5°C.
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Slowly add a solution of m-CPBA (1.1 to 1.5 equivalents) in the same solvent to the cooled pyridine solution while stirring.
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Allow the reaction mixture to slowly warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize the excess peroxy acid and the m-chlorobenzoic acid byproduct.
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Separate the organic layer, and extract the aqueous layer with the solvent.
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
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Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
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Purify the crude 2,5-Dichloropyridine 1-oxide by recrystallization or column chromatography.
Chemical Reactivity and Synthetic Potential
The N-oxide functional group significantly influences the reactivity of the pyridine ring. It acts as an electron-donating group through resonance, increasing electron density at the ortho (2- and 6-) and para (4-) positions. However, it also has an electron-withdrawing inductive effect. This dual nature makes pyridine N-oxides versatile intermediates in organic synthesis.
The presence of chloro-substituents further modifies the reactivity, making the molecule a candidate for various cross-coupling and nucleophilic substitution reactions. While specific reaction schemes for 2,5-Dichloropyridine 1-oxide are not widely reported, its structural features suggest potential for:
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Nucleophilic Aromatic Substitution: The N-oxide group can activate the ring for nucleophilic attack, potentially allowing for the displacement of the chlorine atoms under specific conditions.
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Directed Ortho-metalation: The N-oxide can direct lithiation to the adjacent C6 position, enabling further functionalization.
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Deoxygenation: The N-oxide can be removed to regenerate the parent pyridine, serving as a protecting or activating group in a multi-step synthesis.
Analytical Characterization
A combination of spectroscopic techniques is essential for the unambiguous identification and purity assessment of 2,5-Dichloropyridine 1-oxide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of 2,5-Dichloropyridine 1-oxide is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts will be influenced by the electron-donating and -withdrawing effects of the N-oxide and chlorine substituents. Compared to the parent 2,5-dichloropyridine, the protons are likely to be shifted to different extents.
¹³C NMR: The carbon NMR spectrum will display five signals for the five carbon atoms of the pyridine ring. The carbons attached to the chlorine atoms and the carbons in the ortho and para positions to the N-oxide group will show characteristic chemical shifts.
Mass Spectrometry (MS)
The mass spectrum of 2,5-Dichloropyridine 1-oxide will show a molecular ion peak corresponding to its molecular weight (163.99 g/mol ). A characteristic isotopic pattern for two chlorine atoms will be observed for the molecular ion and chlorine-containing fragments. The fragmentation pattern will likely involve the loss of the oxygen atom, chlorine atoms, and cleavage of the pyridine ring.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the N-O stretching vibration, typically in the range of 1200-1300 cm⁻¹. Other significant peaks will correspond to the C-Cl stretching and the aromatic C-H and C=C/C=N vibrations of the pyridine ring.
Safety and Handling
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
2,5-Dichloropyridine 1-oxide is a valuable, yet under-documented, chemical intermediate. Its synthesis from 2,5-dichloropyridine is straightforward based on established N-oxidation methodologies. The presence of the N-oxide and two chlorine atoms on the pyridine scaffold provides a unique combination of electronic and steric properties, suggesting significant potential for the construction of complex molecules in pharmaceutical and agrochemical research. Further investigation into the specific reactivity and applications of this compound is warranted to fully exploit its synthetic utility.

